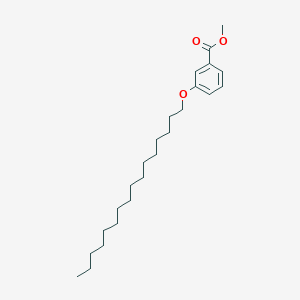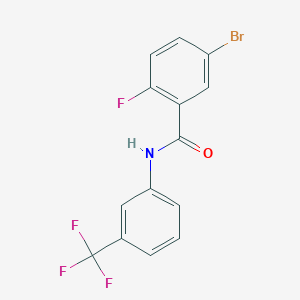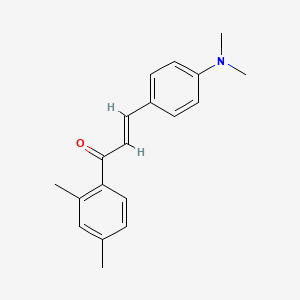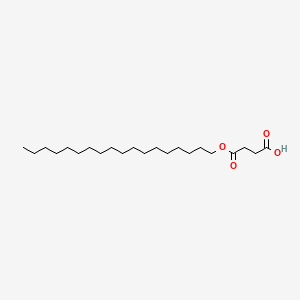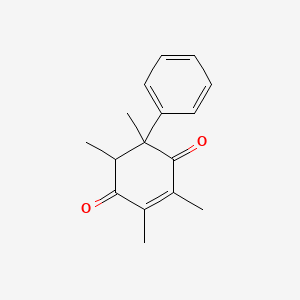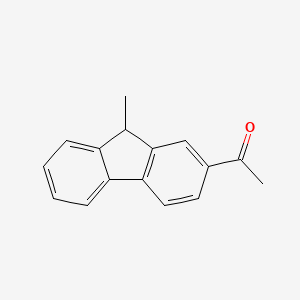
1-(9-methyl-9H-fluoren-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9-Methyl-9H-fluoren-2-yl)ethanone is an organic compound with the molecular formula C16H14O and a molecular weight of 222.289 g/mol It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a ketone functional group attached to the fluorene ring
Preparation Methods
The synthesis of 1-(9-methyl-9H-fluoren-2-yl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the ethanone group onto the fluorene ring. The reaction conditions generally require an inert atmosphere and anhydrous solvents to prevent hydrolysis of the catalyst .
Chemical Reactions Analysis
1-(9-Methyl-9H-fluoren-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the fluorene ring. Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Condensation: The compound can participate in condensation reactions, forming larger molecules with new functional groups. Aldol condensation is one example, where the ketone reacts with aldehydes in the presence of a base.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(9-Methyl-9H-fluoren-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in drug design and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(9-methyl-9H-fluoren-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
1-(9-Methyl-9H-fluoren-2-yl)ethanone can be compared with other fluorene derivatives, such as:
1-(9-Propyl-9H-fluoren-2-yl)ethanone: Similar in structure but with a propyl group instead of a methyl group.
1-(7-Acetyl-9-ethyl-9H-fluoren-2-yl)ethanone: Features an acetyl group and an ethyl group on the fluorene ring.
9H-Fluoren-2-yl (2-methyl-1-naphthyl)methanone: Combines fluorene with a naphthyl group.
Properties
Molecular Formula |
C16H14O |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(9-methyl-9H-fluoren-2-yl)ethanone |
InChI |
InChI=1S/C16H14O/c1-10-13-5-3-4-6-14(13)15-8-7-12(11(2)17)9-16(10)15/h3-10H,1-2H3 |
InChI Key |
NFLPRFYNFXKRLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


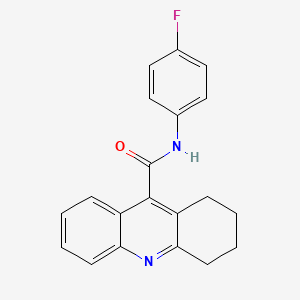

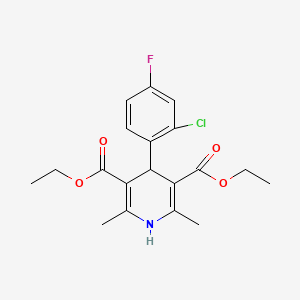
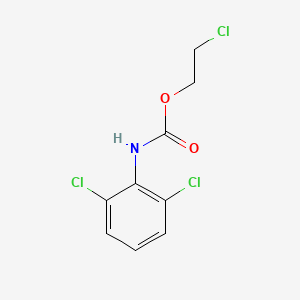
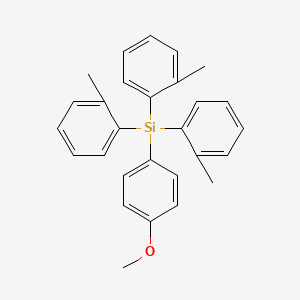
![2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15076551.png)
